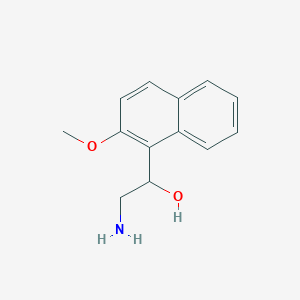
rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid: is a chiral compound with a cyclopropane ring substituted with a phenoxy group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Alkylation of Glycine Equivalents: One method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization to form the cyclopropane ring.
Cyclopropanation of Alkenes: Another approach is the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates.
Industrial Production Methods: Industrial production methods for rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Products may include phenolic derivatives or carboxylic acid derivatives.
Reduction: The major product is the corresponding alcohol.
Substitution: Substituted phenoxy derivatives are the primary products.
Aplicaciones Científicas De Investigación
Chemistry: rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid is used as a building block in organic synthesis, particularly in the synthesis of chiral molecules .
Biology: The compound’s chiral nature makes it useful in studying stereochemistry and its effects on biological systems .
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The phenoxy group can participate in hydrogen bonding and π-π interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can influence the compound’s biological activity and its role in various chemical reactions .
Comparación Con Compuestos Similares
- rac-(1R,2R)-2-(Isopropoxycarbonyl)cyclohexane-1-carboxylic acid
- rac-(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid
- rac-(1R,2R)-2-(2,3-Dichlorophenyl)cyclopropane-1-carboxylic acid
Comparison: rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid is unique due to its phenoxy group, which imparts distinct chemical properties compared to other similar compounds. The presence of the phenoxy group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H10O3 |
|---|---|
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H10O3/c11-10(12)8-6-9(8)13-7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9-/m1/s1 |
Clave InChI |
WGMCPVXHOXJEHO-RKDXNWHRSA-N |
SMILES isomérico |
C1[C@H]([C@@H]1OC2=CC=CC=C2)C(=O)O |
SMILES canónico |
C1C(C1OC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclohexane-1-carboxylic acid](/img/structure/B15324661.png)


![Potassium (4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octan-1-YL)trifluoroborate](/img/structure/B15324686.png)

![N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine](/img/structure/B15324698.png)





![3,6-Diazatricyclo[7.1.1.0,1,6]undecanedihydrochloride](/img/structure/B15324744.png)
![6-(4-Bromo-1h-pyrazol-1-yl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B15324748.png)

